1-(1,3,3-Trimethyl-1,3-dihydro-2H-indol-2-ylidene)butan-2-one
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Overview
Description
1-(1,3,3-Trimethyl-1,3-dihydro-2H-indol-2-ylidene)butan-2-one is a chemical compound known for its unique structure and properties It is a derivative of indole, a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3,3-Trimethyl-1,3-dihydro-2H-indol-2-ylidene)butan-2-one typically involves the reaction of indole derivatives with appropriate alkylating agents under controlled conditions. One common method involves the alkylation of 1,3,3-trimethylindoline with butan-2-one in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(1,3,3-Trimethyl-1,3-dihydro-2H-indol-2-ylidene)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Catalysts like palladium on carbon (Pd/C) and reagents such as halogens or alkyl halides are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted indole derivatives.
Scientific Research Applications
1-(1,3,3-Trimethyl-1,3-dihydro-2H-indol-2-ylidene)butan-2-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1,3,3-Trimethyl-1,3-dihydro-2H-indol-2-ylidene)butan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3,3-Trimethylindoline: A precursor in the synthesis of 1-(1,3,3-Trimethyl-1,3-dihydro-2H-indol-2-ylidene)butan-2-one.
1,3,3-Trimethyl-6-nitrospiro(2H-1-benzopyran-2,2′-indole): A photochromic compound with similar structural features.
1,3,3-Trimethyl-6-nitro-8-methoxyspiro(indoline-2,2′-benzopyran): Another photochromic compound with related properties.
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
Properties
CAS No. |
64473-12-7 |
---|---|
Molecular Formula |
C15H19NO |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
1-(1,3,3-trimethylindol-2-ylidene)butan-2-one |
InChI |
InChI=1S/C15H19NO/c1-5-11(17)10-14-15(2,3)12-8-6-7-9-13(12)16(14)4/h6-10H,5H2,1-4H3 |
InChI Key |
WIVRUOGXFXOQLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C=C1C(C2=CC=CC=C2N1C)(C)C |
Origin of Product |
United States |
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